MTIC

Description

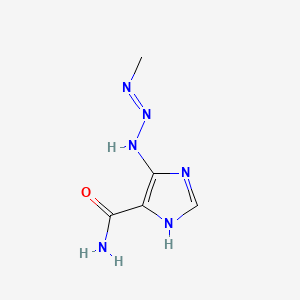

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methyliminohydrazinyl)-1H-imidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N6O/c1-7-11-10-5-3(4(6)12)8-2-9-5/h2H,1H3,(H2,6,12)(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBPAIHFZZKRGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=NNC1=C(NC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40955666 | |

| Record name | 5-(3-Methyltriaz-2-en-1-yl)-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3413-72-7 | |

| Record name | 5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3413-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003413727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MTIC | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(3-Methyltriaz-2-en-1-yl)-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(methylaminodiazenyl)-1H-imidazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MTIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PYY6H17XIV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MTIC in DNA Repair Deficient Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) is the active metabolite of the alkylating agents dacarbazine and temozolomide, which are pivotal in the treatment of various cancers, including melanoma and glioblastoma. This compound exerts its cytotoxic effects by methylating DNA, leading to the formation of various DNA adducts. The cellular response to this damage is critically dependent on the integrity of DNA repair pathways. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a particular focus on its effects in cells deficient in key DNA repair pathways. Understanding these mechanisms is crucial for developing novel therapeutic strategies and overcoming drug resistance.

This compound-Induced DNA Adducts

This compound is a potent methylating agent that transfers a methyl group to various nucleophilic sites on DNA bases. The three primary and most clinically relevant DNA adducts formed by this compound are:

-

O6-methylguanine (O6-MeG): Comprising approximately 5-10% of total adducts, O6-MeG is the most cytotoxic and mutagenic lesion.[1] It mispairs with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.[2]

-

N7-methylguanine (N7-MeG): This is the most abundant adduct, accounting for 60-80% of all methylation events.[1]

-

N3-methyladenine (N3-MeA): This adduct constitutes about 10-20% of the total lesions.[1]

The formation and subsequent repair of these adducts trigger distinct cellular responses that determine the ultimate fate of the cell.

The Role of DNA Repair Pathways in this compound Cytotoxicity

The cellular sensitivity to this compound is intricately linked to the status of several DNA repair pathways. Deficiencies in these pathways can either sensitize or, paradoxically, confer resistance to this compound-induced cell death.

O6-Methylguanine-DNA Methyltransferase (MGMT)

O6-methylguanine-DNA methyltransferase (MGMT) is a suicide enzyme that directly reverses the O6-MeG lesion by transferring the methyl group to one of its own cysteine residues.[3] This direct repair mechanism is a primary determinant of cellular resistance to this compound.

-

MGMT-Proficient Cells: In cells with functional MGMT, the O6-MeG adducts are efficiently repaired, leading to a high tolerance to this compound and its parent drugs.[4][5]

-

MGMT-Deficient Cells: Cells lacking MGMT expression, often due to promoter hypermethylation, are unable to repair O6-MeG adducts.[4][5] This leads to the persistence of these lesions, resulting in increased cytotoxicity and sensitivity to this compound.[1][6]

Mismatch Repair (MMR)

The Mismatch Repair (MMR) system recognizes and corrects base-base mismatches and insertion-deletion loops that arise during DNA replication and recombination.[7] In the context of this compound-induced damage, the MMR pathway plays a complex and crucial role in processing O6-MeG:T mispairs.

-

MMR-Proficient Cells: In MGMT-deficient and MMR-proficient cells, the MMR system recognizes the O6-MeG:T mispair during DNA replication. Instead of repairing the lesion, the MMR machinery engages in futile cycles of repair, leading to persistent single-strand breaks and eventual DNA double-strand breaks (DSBs), which trigger apoptosis.[3][8] This is the primary mechanism of this compound-induced cytotoxicity in sensitive tumors.

-

MMR-Deficient Cells: Paradoxically, cells with a deficient MMR system are tolerant to O6-MeG lesions.[9] The MMR system's inability to recognize the O6-MeG:T mispair prevents the initiation of the futile repair cycles. Consequently, the cells can tolerate the adducts, albeit at the cost of increased mutagenesis, leading to resistance to this compound.[10]

Base Excision Repair (BER)

The Base Excision Repair (BER) pathway is responsible for repairing the N7-MeG and N3-MeA adducts, which are the most abundant lesions induced by this compound.[8][11]

-

The BER pathway is initiated by DNA glycosylases that recognize and excise the methylated bases, creating an apurinic/apyrimidinic (AP) site.

-

This AP site is then processed by AP endonuclease, followed by DNA polymerase and DNA ligase to restore the correct DNA sequence.[12]

-

While N7-MeG and N3-MeA are less cytotoxic than O6-MeG, their high abundance means that a functional BER pathway is critical for cell survival. Inhibition of BER, for instance by PARP inhibitors, can potentiate the cytotoxicity of this compound, especially in MMR-deficient cells where the O6-MeG pathway is tolerated.[8][13]

Homologous Recombination (HR)

Homologous Recombination (HR) is a major pathway for the high-fidelity repair of DNA double-strand breaks (DSBs).[14][15] DSBs are a downstream consequence of this compound-induced damage, arising from the processing of O6-MeG adducts by the MMR system or from the collapse of replication forks at unrepaired N-methylated adducts.

-

HR-Proficient Cells: In cells with a functional HR pathway, the DSBs generated by this compound can be efficiently repaired, contributing to cell survival and resistance.[2]

-

HR-Deficient Cells: Cells with deficiencies in HR proteins, such as BRCA1 and BRCA2, are more sensitive to agents that induce DSBs.[16][17] Therefore, HR-deficient cells are expected to exhibit increased sensitivity to this compound, particularly in combination with inhibitors of other repair pathways like PARP inhibitors, which lead to an accumulation of DSBs.[16][18]

Quantitative Data on Cellular Sensitivity to Temozolomide (this compound Precursor)

The following tables summarize the half-maximal inhibitory concentration (IC50) values of temozolomide in various cancer cell lines with different DNA repair capacities. These values provide a quantitative measure of cellular sensitivity.

Table 1: Temozolomide IC50 Values in MGMT-Proficient vs. MGMT-Deficient Glioma Cell Lines

| Cell Line | MGMT Status | Temozolomide IC50 (µM) | Reference |

| A172 | Deficient | 14.1 ± 1.1 | [1] |

| LN229 | Deficient | 14.5 ± 1.1 | [1] |

| SF268 | Proficient | 147.2 ± 2.1 | [1] |

| SK-N-SH | Proficient | 234.6 ± 2.3 | [1] |

| U87 | Proficient | ~230 (median) | [19] |

| T98G | Proficient | ~438 (median) | [19] |

Table 2: Temozolomide IC50 Values in MMR-Proficient vs. MMR-Deficient Colorectal Cancer Cell Lines

| Cell Line | MMR Status | Temozolomide IC50 (µM) | Reference |

| HCT-116 | Deficient (hMLH1) | Resistant | [20] |

| RKO | Deficient (hMLH1) | Resistant | [20] |

| HT-29 | Proficient | Sensitive | [20] |

| LoVo | Deficient (hMSH2) | Resistant | [7] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced DNA Damage and Repair

Caption: this compound action and DNA repair pathways.

Experimental Workflow for Assessing this compound Cytotoxicity

Caption: Experimental workflow for this compound.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of this compound concentrations for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

DNA Damage Assessment (Comet Assay)

Principle: The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks and fragments, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Protocol:

-

Cell Preparation: Harvest cells after this compound treatment and resuspend them in ice-cold PBS at a concentration of 1 x 105 cells/mL.

-

Slide Preparation: Mix cell suspension with low-melting-point agarose and spread the mixture onto a pre-coated microscope slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to unwind the DNA. Then, apply a voltage (e.g., 25 V) for 20-30 minutes.

-

Neutralization and Staining: Neutralize the slides with a neutralization buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail moment, % DNA in tail).

Detection of DNA Double-Strand Breaks (γH2AX Staining)

Principle: Phosphorylation of the histone variant H2AX on serine 139 (γH2AX) is one of the earliest events in the cellular response to DNA double-strand breaks (DSBs). Immunofluorescence staining with an antibody specific for γH2AX allows for the visualization and quantification of DSBs as distinct nuclear foci.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.

Analysis of DNA Repair Protein Levels (Western Blotting)

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against the DNA repair proteins of interest (e.g., MGMT, MSH2, MLH1, PARP1, RAD51).

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between samples.

Conclusion

The cytotoxic action of this compound is a complex process that is heavily influenced by the DNA repair capacity of the cell. A thorough understanding of the interplay between this compound-induced DNA adducts and the MGMT, MMR, BER, and HR pathways is essential for predicting treatment response and developing strategies to overcome resistance. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate the mechanism of action of this compound and to explore novel therapeutic approaches that exploit the DNA repair deficiencies often found in cancer cells.

References

- 1. Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Deficient MGMT and proficient hMLH1 expression renders gallbladder carcinoma cells sensitive to alkylating agents through G2-M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhanced MGMT expression contributes to temozolomide resistance in glioma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhanced MGMT expression contributes to temozolomide resistance in glioma stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Temozolomide sensitizes MGMT-deficient tumor cells to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Temozolomide Treatment Alters Mismatch Repair and Boosts Mutational Burden in Tumor and Blood of Colorectal Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. NP-1867 functionally inhibits MMR in cell lines | BioWorld [bioworld.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Cells deficient in base-excision repair reveal cancer hallmarks originating from adjustments to genetic instability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overcoming temozolomide resistance in glioblastoma via dual inhibition of NAD+ biosynthesis and base excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Multiomics analysis of homologous recombination deficiency across cancer types - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. oncotarget.com [oncotarget.com]

- 17. ATR inhibition reverses the resistance of homologous recombination deficient MGMTlow/MMRproficient cancer cells to temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Microsatellite instability due to hMLH1 deficiency is associated with increased cytotoxicity to irinotecan in human colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the DNA Alkylation Process of 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide (MTIC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the DNA alkylation process mediated by 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC), the active metabolite of the chemotherapeutic agent temozolomide (TMZ). The document details the mechanism of action, quantitative aspects of its activity, experimental protocols for its study, and the cellular signaling pathways it triggers.

Introduction to this compound and its Role in Chemotherapy

Temozolomide is an oral alkylating agent used in the treatment of glioblastoma multiforme and anaplastic astrocytoma.[1][2] It is a prodrug that is stable at acidic pH but undergoes spontaneous, non-enzymatic hydrolysis at physiological pH (7.4) to its active metabolite, this compound.[2][3] this compound is a highly unstable intermediate with a short half-life, which further decomposes to a methyldiazonium cation, the ultimate alkylating species responsible for the cytotoxic effects of temozolomide.[3][4]

The Chemical Cascade: From Temozolomide to DNA Alkylation

The activation of temozolomide and subsequent DNA alkylation by this compound is a multi-step process that occurs spontaneously in the body.

2.1. Conversion of Temozolomide to this compound

At physiological pH, the imidazotetrazine ring of temozolomide opens to form this compound. This conversion is a critical step for the drug's activity and occurs with a half-life of approximately 1.8 hours for temozolomide in plasma.[5]

2.2. Decomposition of this compound and Formation of the Methyldiazonium Ion

This compound is highly unstable and rapidly decomposes, with a half-life of about 2 minutes, into 5-aminoimidazole-4-carboxamide (AIC) and the highly electrophilic methyldiazonium ion.[5] This reactive cation is the species that directly methylates DNA.

DNA Adduct Formation by this compound

The methyldiazonium ion generated from this compound is a potent methylating agent that reacts with nucleophilic sites on DNA bases. The primary targets are guanine and adenine residues, leading to the formation of several DNA adducts.

The relative abundance of these adducts is as follows:

-

N7-methylguanine (N7-MeG): This is the most prevalent adduct, accounting for 60-80% of the total methylation events.[5][6]

-

N3-methyladenine (N3-MeA): This adduct constitutes approximately 10-20% of the total methylations.[5][6]

-

O6-methylguanine (O6-MeG): While being the least abundant adduct at 5-10%, O6-MeG is the most cytotoxic and is primarily responsible for the anti-tumor activity of temozolomide.[5][7]

| DNA Adduct | Relative Abundance (%) | Primary Cellular Response |

| N7-methylguanine (N7-MeG) | 60 - 80 | Base Excision Repair (BER) |

| N3-methyladenine (N3-MeA) | 10 - 20 | Base Excision Repair (BER) |

| O6-methylguanine (O6-MeG) | 5 - 10 | Direct reversal by MGMT, Mismatch Repair (MMR) |

Table 1: Summary of this compound-induced DNA adducts and their primary cellular responses.

Cytotoxicity and Cellular Response to this compound-Induced DNA Damage

The formation of DNA adducts by this compound triggers a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

4.1. The Critical Role of O6-Methylguanine

The O6-methylguanine adduct is highly mutagenic and cytotoxic. During DNA replication, DNA polymerase often mispairs O6-MeG with thymine instead of cytosine. This O6-MeG:T mismatch is recognized by the Mismatch Repair (MMR) system.[8] However, the MMR system's attempt to repair this mismatch is futile, as it repeatedly excises the thymine and re-inserts another thymine opposite the O6-MeG. This futile cycle of repair leads to persistent DNA single-strand breaks, which can then be converted into lethal double-strand breaks during subsequent replication, triggering apoptosis.[8]

4.2. Repair of N7-Methylguanine and N3-Methyladenine

The more abundant N7-MeG and N3-MeA adducts are primarily repaired by the Base Excision Repair (BER) pathway.[8] While these lesions can contribute to cytotoxicity if present in high numbers, they are generally less lethal than the O6-MeG adduct.

4.3. The MGMT Resistance Mechanism

A key mechanism of resistance to temozolomide is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). MGMT can directly remove the methyl group from the O6 position of guanine, transferring it to one of its own cysteine residues.[1] This action repairs the DNA lesion before it can trigger the MMR-mediated cytotoxic cascade. Tumors with high levels of MGMT expression are therefore often resistant to temozolomide therapy.

Quantitative Data on Temozolomide Activity

The cytotoxic efficacy of temozolomide, and by extension this compound, is typically quantified by the half-maximal inhibitory concentration (IC50) in various cancer cell lines. These values can vary significantly depending on the cell line's MGMT status and other genetic factors.

| Cell Line | MGMT Status | Temozolomide IC50 (µM) | Reference |

| A172 | Low/Negative | 14.1 ± 1.1 | [9] |

| LN229 | Low/Negative | 14.5 ± 1.1 | [9] |

| SF268 | High | 147.2 ± 2.1 | [9] |

| SK-N-SH | High | 234.6 ± 2.3 | [9] |

| U87 MG | Varies | 230.0 (median, 72h) | [10] |

| T98G | High | 438.3 (median, 72h) | [10] |

| Patient-derived cell lines | Varies | 220 (median, 72h) | [10] |

Table 2: IC50 values of temozolomide in various glioblastoma cell lines.

Experimental Protocols

6.1. Quantification of DNA Adducts by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for accurately quantifying specific DNA adducts.

-

DNA Isolation: Genomic DNA is extracted from cells or tissues treated with temozolomide using standard phenol-chloroform extraction or commercial kits.

-

DNA Hydrolysis: The isolated DNA is enzymatically digested to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

-

LC-MS/MS Analysis: The nucleoside mixture is separated by high-performance liquid chromatography (HPLC) and analyzed by a tandem mass spectrometer. The mass spectrometer is set to detect the specific mass-to-charge ratios of the methylated nucleosides (e.g., N7-methyl-2'-deoxyguanosine, O6-methyl-2'-deoxyguanosine) and their unmethylated counterparts.

-

Quantification: The amount of each adduct is quantified by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard.

6.2. Measurement of DNA Damage by the Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Preparation: A single-cell suspension is prepared from the treated cells.

-

Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized using a fluorescence microscope.

-

Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.

Signaling Pathways Activated by this compound-Induced DNA Damage

The different types of DNA adducts generated by this compound activate distinct DNA damage response (DDR) pathways.

7.1. O6-Methylguanine Signaling Cascade

The recognition of the O6-MeG:T mispair by the MMR proteins (MSH2/MSH6) initiates a signaling cascade that involves the activation of ATR (Ataxia Telangiectasia and Rad3-related) and Chk1 kinases. This leads to cell cycle arrest, primarily at the G2/M checkpoint, and ultimately triggers the intrinsic apoptotic pathway through the activation of caspases.

7.2. N7-Methylguanine and N3-Methyladenine Repair Pathway

The BER pathway is initiated by DNA glycosylases that recognize and excise the methylated bases. This creates an apurinic/apyrimidinic (AP) site, which is then processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence. If the BER pathway is overwhelmed, the accumulation of these lesions can also contribute to cell cycle arrest and cell death.

Conclusion

This compound is the key mediator of the therapeutic effects of temozolomide, exerting its cytotoxicity through the alkylation of DNA. The formation of O6-methylguanine is the critical event that, in MMR-proficient and MGMT-deficient cells, leads to a futile repair cycle, DNA double-strand breaks, and apoptosis. Understanding the intricate details of the this compound DNA alkylation process, the cellular responses it elicits, and the mechanisms of resistance is paramount for the development of more effective therapeutic strategies for glioblastoma and other malignancies. This guide provides a foundational understanding for researchers and clinicians working to advance the treatment of these challenging cancers.

References

- 1. Apoptotic signaling in response to a single type of DNA lesion, O(6)-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PDIA3P1 promotes Temozolomide resistance in glioblastoma by inhibiting C/EBPβ degradation to facilitate proneural-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of Biologically Active DNA Alkylation in Temozolomide-Exposed Glioblastoma Cell Lines by Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry: Method Development and Recommendations for Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. O6-methylguanine-DNA methyltransferase modulates cisplatin-induced DNA double-strand breaks by targeting the homologous recombination pathway in nasopharyngeal carcinoma - ProQuest [proquest.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of MTIC in Inducing Apoptosis in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical overview of the mechanisms by which 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) induces apoptosis in cancer cells. It details the conversion from its prodrugs, the molecular mechanism of action, the subsequent signaling cascades, and the experimental protocols used for its study.

Introduction to this compound and its Prodrugs

5-(3-methyl-1-triazeno)imidazole-4-carboxamide (this compound) is the active cytotoxic metabolite responsible for the anticancer activity of two widely used alkylating agents: dacarbazine (DTIC) and temozolomide (TMZ).[1][2][3] While both prodrugs ultimately yield this compound, their activation pathways differ significantly.

-

Dacarbazine (DTIC): Requires metabolic activation in the liver, primarily through the cytochrome P450 enzyme system (CYP1A1, CYP1A2, and CYP2E1), which performs N-demethylation to form this compound.[4][5]

-

Temozolomide (TMZ): Is a prodrug that does not require enzymatic activation. It undergoes spontaneous, non-enzymatic hydrolysis to this compound at physiological pH (pH > 7), allowing for more consistent systemic and central nervous system exposure.[6][7][8]

Once formed, this compound is an unstable intermediate that rapidly decomposes into two components: an inactive 5-aminoimidazole-4-carboxamide (AIC) molecule and the highly reactive methyldiazonium cation .[4][9] This cation is the ultimate alkylating species responsible for inducing DNA damage and triggering programmed cell death.[8]

Core Mechanism: DNA Alkylation and Futile Repair Cycles

The primary mechanism of this compound-induced cytotoxicity is the alkylation (specifically, methylation) of DNA by the methyldiazonium cation.[2] This cation transfers a methyl group to nucleophilic sites on DNA bases, with the most significant lesions occurring at:

-

N3 position of adenine [6]

The O6-methylguanine (O6-MeG) lesion is the most critical for inducing apoptosis.[10] During DNA replication, O6-MeG incorrectly pairs with thymine (T) instead of cytosine (C).[7][9] This O6-MeG:T mispair is recognized by the cell's Mismatch Repair (MMR) system .[9][10]

However, the MMR system can only remove the newly synthesized thymine, leaving the original O6-MeG lesion on the template strand. The DNA polymerase then re-inserts another thymine opposite the O6-MeG, leading to repeated, "futile cycles" of repair.[10] These futile cycles result in persistent single-strand breaks that, upon the next round of replication, collapse into highly lethal DNA double-strand breaks (DSBs).[6][7] It is the accumulation of these DSBs that serves as the primary signal for the initiation of apoptosis.[6][7][10]

Signaling Pathways of this compound-Induced Apoptosis

The DNA damage inflicted by this compound predominantly activates the intrinsic (mitochondrial) pathway of apoptosis, which is heavily reliant on the p53 tumor suppressor and the Bcl-2 family of proteins.[11][12][13]

Key Steps in the Pathway:

-

Damage Sensing and p53 Activation: The presence of extensive DNA double-strand breaks activates sensor kinases like DNA-dependent protein kinase (DNA-PK), which in turn phosphorylate and stabilize the p53 protein.[13]

-

Transcriptional Regulation by p53: Activated p53 functions as a transcription factor, upregulating the expression of several pro-apoptotic members of the Bcl-2 family, most notably Bax , PUMA , and Noxa .[12][14]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro-apoptotic proteins (Bax, Bak) to anti-apoptotic proteins (Bcl-2, Bcl-xL) leads to the oligomerization of Bax and Bak on the mitochondrial outer membrane.[15][16][17] This forms pores, causing MOMP and the release of apoptogenic factors from the mitochondrial intermembrane space into the cytosol.[18]

-

Apoptosome Formation and Initiator Caspase Activation: The key factor released is cytochrome c . In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of ATP, assembles into a large complex called the apoptosome.[12] The apoptosome recruits and activates Caspase-9 , the primary initiator caspase of the intrinsic pathway.[19]

-

Executioner Caspase Cascade: Activated Caspase-9 cleaves and activates the executioner caspases, primarily Caspase-3 and Caspase-7 .[19][20][21]

-

Execution of Apoptosis: These executioner caspases cleave hundreds of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as cell shrinkage, membrane blebbing, and DNA fragmentation.[22]

Quantitative Data on this compound Prodrug Activity

The cytotoxic efficacy of this compound's parent prodrugs is typically quantified by the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). These values vary significantly depending on the cancer cell line, exposure duration, and the cell's DNA repair capacity.

| Prodrug | Cell Line | IC50/EC50 Value (µM) | Exposure Time | Citation(s) |

| Temozolomide | U87-MG (Glioblastoma) | 230.0 (Median) | 72 hours | [23] |

| Temozolomide | U251 (Glioblastoma) | 176.5 (Median) | 72 hours | [23] |

| Temozolomide | T98G (Glioblastoma) | 438.3 (Median) | 72 hours | [23] |

| Temozolomide | A172 (Glioblastoma) | ~200 - 400 | 72 hours | [24] |

| Temozolomide | U87MG (Glioblastoma) | ~4000 | Not Specified | [25] |

| Dacarbazine | Rat Hepatocytes | 56 | Not Specified | [3] |

Note: IC50 values for temozolomide can range widely, from <50 µM in sensitive cells to >1000 µM in resistant cells, often correlated with the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT).[7][24]

Key Experimental Protocols

The study of this compound-induced apoptosis relies on a set of core laboratory techniques to detect the specific hallmarks of programmed cell death.

Annexin V & Propidium Iodide (PI) Assay for Apoptosis Quantification

This flow cytometry-based assay is the gold standard for quantifying apoptosis. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact plasma membrane. It can therefore identify late apoptotic or necrotic cells where membrane integrity is compromised.[26][27]

Detailed Protocol:

-

Cell Culture and Treatment: Seed cancer cells at an appropriate density and treat with the desired concentration of dacarbazine, temozolomide, or a vehicle control for a specified time course (e.g., 24, 48, 72 hours).

-

Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect directly. Also, collect the supernatant to include any floating apoptotic cells. Centrifuge the cell suspension at 400-600 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS) and once with 1X Annexin-Binding Buffer.[28]

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

-

Incubation: Gently vortex the cell suspension and incubate for 15-20 minutes at room temperature, protected from light.

-

Analysis: Add 400 µL of 1X Annexin-Binding Buffer to each tube and analyze immediately by flow cytometry. Excite FITC at 488 nm and detect emission at ~530 nm; excite PI and detect emission at ~617 nm.

-

Data Interpretation:

-

Lower-Left Quadrant (Annexin V- / PI-): Live, viable cells.

-

Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

-

Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

-

Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (rare).

-

TUNEL Assay for DNA Fragmentation

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay directly detects the DNA fragmentation that is a hallmark of late-stage apoptosis.[29][30]

Principle: The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs (e.g., Br-dUTP or FITC-dUTP) to the 3'-hydroxyl ends of fragmented DNA. These incorporated labels can then be visualized by fluorescence microscopy or quantified by flow cytometry.[29][31][32]

Detailed Protocol:

-

Sample Preparation: Prepare cells on slides (for microscopy) or in suspension (for flow cytometry) after treatment with an this compound prodrug.

-

Fixation: Fix cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Permeabilization: This is a critical step to allow the TdT enzyme access to the nucleus. Incubate cells with a permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS) for 5-15 minutes on ice.[29]

-

Labeling Reaction: Wash the cells and resuspend in the TdT reaction mix (containing TdT enzyme and fluorescently labeled dUTPs). Incubate for 60 minutes at 37°C in a humidified chamber.[29][31]

-

Washing & Counterstaining: Wash cells thoroughly with PBS to remove unincorporated nucleotides. A nuclear counterstain like DAPI or Hoechst 33342 can be used to visualize all cell nuclei.[30]

-

Analysis: Visualize under a fluorescence microscope. Apoptotic nuclei will show bright fluorescence (e.g., green for FITC-dUTP) against the blue of the DAPI/Hoechst counterstain. Alternatively, analyze the cell population via flow cytometry.

-

Controls: A positive control (pre-treating cells with DNase I) and a negative control (omitting the TdT enzyme from the reaction mix) are essential for validation.[29]

Western Blot Analysis of Apoptotic Proteins

Western blotting is used to detect changes in the expression and cleavage status of key proteins in the apoptotic pathway.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect target proteins.[22]

Detailed Protocol:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[33]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[33]

-

SDS-PAGE: Denature an equal amount of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel.[34]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[33]

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[33]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to a target protein overnight at 4°C. Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[34]

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Key Targets for this compound-Induced Apoptosis:

-

Cleaved Caspase-3: A definitive marker of apoptosis execution. The antibody should specifically detect the cleaved (active) fragment.[22]

-

Cleaved PARP: A key substrate of Caspase-3; its cleavage is a hallmark of apoptosis.[22]

-

Bax and Bcl-2: To assess the ratio of pro- to anti-apoptotic proteins. An increase in the Bax/Bcl-2 ratio is indicative of apoptosis induction.[35]

-

Phospho-p53: To confirm the activation of the DNA damage response pathway.

-

References

- 1. google.com [google.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Dacarbazine? [synapse.patsnap.com]

- 5. Dacarbazine - Wikipedia [en.wikipedia.org]

- 6. A Review of Approaches to Potentiate the Activity of Temozolomide against Glioblastoma to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Temozolomide and Other Alkylating Agents in Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How to sensitize glioblastomas to temozolomide chemotherapy: a gap-centered view - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. abeomics.com [abeomics.com]

- 13. DNA damage-induced apoptosis requires the DNA-dependent protein kinase, and is mediated by the latent population of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Caspases as master regulators of programmed cell death: apoptosis, pyroptosis and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Caspases in cell death, inflammation and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Apoptosis western blot guide | Abcam [abcam.com]

- 23. medrxiv.org [medrxiv.org]

- 24. In Vitro and In Vivo Enhancement of Temozolomide Effect in Human Glioblastoma by Non-Invasive Application of Cold Atmospheric Plasma [mdpi.com]

- 25. In Vitro Radiosensitizing Effects of Temozolomide on U87MG Cell Lines of Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 27. biologi.ub.ac.id [biologi.ub.ac.id]

- 28. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 29. clyte.tech [clyte.tech]

- 30. Detection of DNA Fragmentation in Apoptotic Cells by TUNEL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]

- 32. TUNEL Assay to Assess Extent of DNA Fragmentation and Programmed Cell Death in Root Cells under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 33. benchchem.com [benchchem.com]

- 34. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 35. Synergistic inhibitory effects of the oxyresveratrol and dacarbazine combination against melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Stability of MTIC (Mito-TEMPOL)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and stability of MTIC, a mitochondria-targeted antioxidant also known as Mito-TEMPOL. The document details the synthetic pathway, experimental protocols, and stability considerations crucial for its application in research and drug development. All quantitative data are presented in structured tables, and key experimental workflows are visualized using diagrams.

Introduction to this compound (Mito-TEMPOL)

This compound (2,2,6,6-tetramethyl-4-[5-(triphenylphosphonio)pentoxy]piperidin-1-oxy bromide) is a derivative of the nitroxide radical TEMPOL (4-hydroxy-TEMPO). It is specifically designed to accumulate within mitochondria, driven by the large mitochondrial membrane potential. This targeted delivery is achieved by conjugating the TEMPOL moiety to a lipophilic triphenylphosphonium (TPP) cation. Once in the mitochondria, this compound acts as a potent superoxide dismutase (SOD) mimetic, scavenging reactive oxygen species (ROS) at their primary site of production and thus protecting against mitochondrial oxidative stress.

Chemical Synthesis of this compound

The synthesis of this compound is a two-step process that involves the preparation of a phosphonium salt linker followed by its coupling to the TEMPOL core via a Williamson ether synthesis.

Synthesis Pathway Overview

The overall synthetic route involves:

-

Step 1: Synthesis of (5-bromopentyl)triphenylphosphonium bromide. This intermediate is synthesized by the reaction of 1,5-dibromopentane with triphenylphosphine.

-

Step 2: Synthesis of this compound. 4-hydroxy-TEMPO (TEMPOL) is deprotonated with a strong base to form an alkoxide, which then reacts with the phosphonium salt linker from Step 1 to yield the final product, this compound.

Experimental Protocols

2.2.1. Step 1: Synthesis of (5-bromopentyl)triphenylphosphonium bromide

This protocol is adapted from procedures for synthesizing similar alkyltriphenylphosphonium halides.

-

Materials:

-

1,5-dibromopentane

-

Triphenylphosphine (PPh₃)

-

Anhydrous toluene

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

-

Add 1,5-dibromopentane (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by TLC for the consumption of triphenylphosphine.

-

During the reaction, a white precipitate of the phosphonium salt will form.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the white solid by vacuum filtration.

-

Wash the solid with cold toluene and then with diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield (5-bromopentyl)triphenylphosphonium bromide.

-

2.2.2. Step 2: Synthesis of this compound (Mito-TEMPOL)

This protocol is based on the Williamson ether synthesis.

-

Materials:

-

4-hydroxy-TEMPO (TEMPOL)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

(5-bromopentyl)triphenylphosphonium bromide (from Step 1)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

-

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-hydroxy-TEMPO (1.0 eq) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve and the solution will change color as the alkoxide is formed.

-

In a separate flask, dissolve (5-bromopentyl)triphenylphosphonium bromide (1.0 eq) in a minimal amount of anhydrous THF.

-

Add the solution of the phosphonium salt dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, quench it by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate/hexane, to yield pure this compound as an orange solid.

-

Quantitative Data and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Physical State | Estimated Yield |

| 4-hydroxy-TEMPO | C₉H₁₈NO₂ | 172.24 | Orange crystalline solid | - |

| (5-bromopentyl)triphenylphosphonium bromide | C₂₃H₂₅Br₂P | 512.22 | White solid | 85-95% |

| This compound (Mito-TEMPOL) | C₃₂H₄₂BrNO₂P | 583.6 | Orange solid | 60-75% |

Chemical Stability of this compound

The stability of this compound is a critical parameter for its storage, handling, and application in biological assays. As a nitroxide radical and a phosphonium salt, it is susceptible to degradation under certain conditions.

General Stability and Storage

This compound is known to be sensitive to air and light.[1] For long-term storage, it is recommended to keep the solid compound at -20°C, protected from light and moisture.[1] The nitroxide radical can be reduced to the corresponding hydroxylamine (Mito-TEMPOL-H) by biological reducing agents like ascorbate or ubiquinol.[2] This hydroxylamine form can be slowly re-oxidized back to the nitroxide in the presence of oxygen.[2]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[3] These studies involve subjecting this compound to stress conditions more severe than those it would typically encounter during storage.

3.2.1. Experimental Protocol for Forced Degradation

-

Objective: To assess the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

-

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Hydrolytic Degradation:

-

Acidic: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

-

Basic: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

-

Neutral: Mix the stock solution with water and incubate at 60°C for 24 hours.

-

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Expose the solid this compound powder to 70°C in a dry oven for 48 hours.

-

Photolytic Degradation: Expose the this compound solution (in a quartz cuvette) to UV light (e.g., 254 nm) and visible light (in a photostability chamber) for a defined period, following ICH Q1B guidelines.

-

Sample Analysis: After the specified time, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method. Analyze for the remaining percentage of this compound and the formation of degradation products.

-

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the drug substance without interference from degradation products, impurities, or excipients.[4] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common technique.

3.3.1. Example HPLC Method Parameters

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using:

-

A: 0.1% Trifluoroacetic acid in Water

-

B: 0.1% Trifluoroacetic acid in Acetonitrile

-

-

Gradient: Start with a low percentage of B, and gradually increase to elute this compound and its more nonpolar degradants.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where this compound has significant absorbance (e.g., 220 nm or 265 nm).

-

Column Temperature: 30°C.

Summary of Expected Stability Data

The following table summarizes the expected stability profile of this compound based on its chemical structure. The quantitative data are representative and should be confirmed experimentally.

| Stress Condition | Expected Stability | Potential Degradation Products |

| Acidic Hydrolysis | Likely stable | Minimal degradation expected. |

| Basic Hydrolysis | Potentially susceptible to hydrolysis of the ether linkage | 4-hydroxy-TEMPO and the corresponding phosphonium alcohol. |

| Oxidation | Nitroxide is relatively stable, TPP moiety may oxidize | Triphenylphosphine oxide (TPPO) derivatives. |

| Thermal | Generally stable at moderate temperatures | Decomposition at high temperatures. |

| Photolysis | Susceptible to degradation under UV light | Complex mixture of photoproducts. |

Conclusion

This guide provides a detailed framework for the synthesis and stability assessment of this compound (Mito-TEMPOL). The two-step synthesis is robust, relying on well-established organic reactions. Understanding the stability profile of this compound is paramount for its reliable use as a research tool and for any future therapeutic development. The provided protocols and workflows offer a solid foundation for researchers to produce and characterize this important mitochondria-targeted antioxidant.

References

An In-depth Technical Guide to the Enzymatic Conversion of Dacarbazine to MTIC

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dacarbazine (DTIC), a widely utilized antineoplastic agent, is a prodrug that requires metabolic activation to exert its cytotoxic effects.[1][2][3] Its clinical efficacy, particularly in the treatment of malignant melanoma and Hodgkin's lymphoma, is entirely dependent on its conversion to the active metabolite, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC).[4][5][6] This bioactivation is a multi-step process primarily mediated by the cytochrome P450 (P450) superfamily of enzymes in the liver.[1][2] Understanding the nuances of this enzymatic conversion is critical for optimizing therapeutic strategies, predicting patient response, and developing novel drug delivery systems. This guide provides a detailed overview of the metabolic pathway, the key enzymes involved, quantitative kinetic data, and the experimental protocols used to investigate this crucial biotransformation.

The Metabolic Activation Pathway of Dacarbazine

The conversion of dacarbazine to its ultimate alkylating species is a cascade of enzymatic and non-enzymatic reactions. The process begins with an oxidative N-demethylation catalyzed by cytochrome P450 enzymes.[7][8]

-

Oxidative N-demethylation: Dacarbazine is first hydroxylated by P450 enzymes on one of its N-methyl groups to form a reactive carbinolamine intermediate, 5-[3-hydroxymethyl-3-methyl-triazen-1-yl]-imidazole-4-carboxamide (HMthis compound).[1][9][10]

-

Formation of this compound: HMthis compound is chemically unstable and spontaneously, in a non-enzymatic step, eliminates formaldehyde to yield the active metabolite, this compound.[7][10][11]

-

Generation of the Alkylating Agent: this compound is also a short-lived species.[3] It rapidly decomposes to form 5-aminoimidazole-4-carboxamide (AIC), a major metabolite found in plasma and urine, and the highly reactive methyldiazonium ion.[8][11][12] This methyl cation is the ultimate electrophilic species responsible for the methylation of DNA, primarily at the O6 and N7 positions of guanine, leading to DNA damage and cell death.[2][3][4]

References

- 1. Metabolic activation of dacarbazine by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Dacarbazine? [synapse.patsnap.com]

- 3. Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Dacarbazine - Wikipedia [en.wikipedia.org]

- 6. Comparison of the cytotoxicity in vitro of temozolomide and dacarbazine, prodrugs of 3-methyl-(triazen-1-yl)imidazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Metabolic Pathway of Temozolomide to MTIC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temozolomide (TMZ) is a crucial oral alkylating agent utilized in the treatment of aggressive brain tumors, most notably glioblastoma and anaplastic astrocytoma.[1] Its efficacy is rooted in its ability to cross the blood-brain barrier and methylate DNA, ultimately inducing tumor cell death.[2][3][4] A comprehensive understanding of its metabolic activation is paramount for optimizing its therapeutic potential and overcoming resistance mechanisms. This guide provides a detailed exploration of the metabolic conversion of the prodrug temozolomide into its active metabolite, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC).

The Metabolic Pathway: A Spontaneous Conversion

Unlike many chemotherapeutic agents that require enzymatic activation, temozolomide's conversion to this compound is a non-enzymatic process.[5] This spontaneous hydrolysis occurs at physiological pH (pH > 7.0).[6][7][8][9] TMZ remains stable under acidic conditions (pH ≤ 5.0) but readily converts to the active this compound in the neutral to alkaline environment of the bloodstream.[2][7]

The conversion process involves the opening of the imidazotetrazine ring of TMZ to form this compound.[2] This active metabolite is highly unstable and rapidly decomposes to form two key products: 5-aminoimidazole-4-carboxamide (AIC) and a highly reactive methyldiazonium cation.[6][8][10] It is this methyldiazonium cation that serves as the ultimate alkylating agent, transferring a methyl group to the DNA of cancer cells.[6]

The primary targets for methylation on the DNA are the N7 and O6 positions of guanine, as well as the N3 position of adenine.[11] The methylation at the O6 position of guanine is considered the most critical cytotoxic lesion, as it leads to base pair mismatching during DNA replication and subsequent induction of apoptosis.[4][8]

Pharmacokinetics of Temozolomide and this compound

The pharmacokinetic profiles of both TMZ and its active metabolite this compound are critical to understanding its clinical activity.

| Parameter | Temozolomide (TMZ) | 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (this compound) |

| Bioavailability | Almost 100%[2][7] | - |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour[7][12] | ~1 hour[13] |

| Plasma Half-life (t1/2) | 1.8 hours[1][6] | 88 minutes[13] |

| Protein Binding | 10-20%[1][2] | - |

| Metabolite Peak Plasma Concentration (as % of TMZ) | - | 2.6% (range, 1.6-4.6%)[13] |

| Metabolite AUC (as % of TMZ) | - | 2.2% (range, 0.8-3.6%)[13][14] |

Table 1: Summary of key pharmacokinetic parameters for temozolomide and this compound.

Experimental Protocols

Quantification of this compound in Plasma

A sensitive and specific method for determining this compound levels in plasma involves reverse-phase high-pressure liquid chromatography (HPLC).[13]

Protocol:

-

Sample Collection and Processing: Due to the poor stability of this compound under physiological conditions, rapid specimen processing is crucial.[13] Blood samples should be collected and immediately centrifuged to obtain plasma.

-

Protein Precipitation: Plasma proteins are precipitated by the addition of methanol.[13]

-

Storage: The resulting methanolic supernatant should be stored at -70°C to ensure the stability of this compound.[13]

-

HPLC Analysis: The supernatant is then analyzed using reverse-phase HPLC to quantify the concentration of this compound.[13]

In Vitro Cytotoxicity Assays

To assess the cytotoxic effects of TMZ and this compound on cancer cell lines, standard cell viability assays can be employed.

Protocol (MTT Assay):

-

Cell Seeding: Plate cancer cells (e.g., glioblastoma cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of TMZ or this compound for a specified period (e.g., 72 hours).[15]

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizing the Metabolic Pathway and Experimental Workflow

Metabolic Pathway of Temozolomide to this compound

Caption: Spontaneous conversion of Temozolomide to its active metabolite this compound.

Experimental Workflow for this compound Quantification

Caption: Workflow for the quantification of this compound in plasma samples.

References

- 1. Temozolomide - Wikipedia [en.wikipedia.org]

- 2. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Temozolomide? [synapse.patsnap.com]

- 4. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Temozolomide and Other Alkylating Agents in Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In search of effective therapies to overcome resistance to Temozolomide in brain tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Review of Approaches to Potentiate the Activity of Temozolomide against Glioblastoma to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Pharmacokinetics of 3-methyl-(triazen-1-yl)imidazole-4-carboximide following administration of temozolomide to patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fda.gov [fda.gov]

- 15. Frontiers | Modified Adenosines Sensitize Glioblastoma Cells to Temozolomide by Affecting DNA Methyltransferases [frontiersin.org]

Foundational Research on the Antitumor Activity of MTIC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the foundational research establishing the antitumor activity of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC). This compound is the crucial, biologically active metabolite of the chemotherapeutic agents dacarbazine (DTIC) and temozolomide (TMZ). Its potent cytotoxic effects stem from its ability to act as a powerful DNA methylating agent, a discovery that has been fundamental to the development and understanding of these widely used cancer therapies. This document details the core mechanism of action, summarizes key quantitative data from seminal studies, outlines the experimental protocols used in this foundational research, and visualizes the critical biochemical pathways and experimental workflows.

Core Mechanism of Antitumor Activity

The antitumor activity of this compound is primarily attributed to its function as an alkylating agent that introduces methyl groups onto DNA bases. This process, known as DNA methylation, disrupts the normal functions of DNA, leading to cell cycle arrest and programmed cell death (apoptosis).

Bioactivation of Prodrugs to this compound

This compound is not administered directly but is generated in vivo from its prodrugs, dacarbazine and temozolomide.

-

Dacarbazine (DTIC): Dacarbazine requires metabolic activation in the liver. This process is initiated by cytochrome P450 enzymes, primarily CYP1A1, CYP1A2, and CYP2E1, which catalyze the N-demethylation of dacarbazine to form a short-lived intermediate, 5-(3-hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide (HMthis compound). HMthis compound then spontaneously decomposes to yield this compound and formaldehyde.[1][2][3]

-

Temozolomide (TMZ): In contrast to dacarbazine, temozolomide undergoes spontaneous, non-enzymatic hydrolysis at physiological pH to form this compound.[4] This conversion does not require hepatic metabolism, allowing for more consistent systemic exposure to the active compound.

DNA Methylation by this compound

Once formed, this compound is a highly reactive molecule that releases a methyldiazonium cation. This cation is a potent electrophile that readily reacts with nucleophilic sites on DNA bases. The primary targets for methylation are the O6 and N7 positions of guanine residues.[5]

The methylation of guanine at the O6 position (forming O6-methylguanine) is the most critical lesion for the cytotoxic effects of this compound.[6][7] This altered base has a propensity to mispair with thymine during DNA replication.

Induction of Apoptosis

The presence of O6-methylguanine-thymine mismatches triggers the DNA mismatch repair (MMR) system.[7][8][9] However, instead of repairing the lesion, the MMR system's futile attempts to excise the mismatched thymine lead to the creation of DNA single- and double-strand breaks.[8][10] These irreparable DNA strand breaks are a potent signal for the initiation of the intrinsic apoptotic pathway. This pathway is characterized by the involvement of the p53 tumor suppressor protein and the Fas/CD95/Apo-1 receptor, ultimately leading to the activation of caspases and the execution of programmed cell death.[7][8]

A critical factor in the cellular response to this compound is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). MGMT can directly remove the methyl group from the O6 position of guanine, thereby repairing the DNA damage before it can trigger apoptosis. High levels of MGMT in tumor cells are a primary mechanism of resistance to dacarbazine and temozolomide.

Quantitative Data from Foundational Studies

The following table summarizes key quantitative data from a foundational study investigating the cytotoxicity of this compound in various human tumor cell lines. This study highlighted the correlation between the levels of the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (O6AT, now known as MGMT) and cellular resistance to this compound.

| Cell Line | O6AT Activity (fmol/mg protein) | This compound IC50 (µM) | Reference |

| HT29 (colon carcinoma) | 135 | 650 | |

| A549 (lung carcinoma) | 40 | 210 | |

| VA13 (SV40 transformed lung fibroblast) | <5 | 15 |

Signaling Pathways and Experimental Workflows

This compound Bioactivation and Mechanism of Action

Caption: Bioactivation of Dacarbazine and Temozolomide to this compound and subsequent DNA methylation.

O6-Methylguanine Induced Apoptotic Pathway

Caption: Signaling cascade from O6-methylguanine DNA damage to apoptosis.

Experimental Protocols

The foundational research on this compound's antitumor activity relied on several key experimental techniques to characterize its effects on cancer cells. Below are detailed methodologies for these pivotal experiments.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan is then solubilized, and its concentration is determined by spectrophotometry. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in a final volume of 100 µL of culture medium per well. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include untreated control wells containing only culture medium. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm is often used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

DNA Damage Assessment (Comet Assay)

The single-cell gel electrophoresis, or comet assay, is a sensitive method for detecting DNA strand breaks in individual cells.[14][15][16][17]

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind the DNA-containing nucleoid. The slides are then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Protocol:

-

Cell Preparation: After treatment with this compound for a specified time, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

-

Slide Preparation: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents) and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind. Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

-

Neutralization and Staining: Neutralize the slides with a neutralization buffer and then stain the DNA with a fluorescent dye such as propidium iodide or SYBR Green.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the tail length, tail intensity, and tail moment using specialized image analysis software.

Apoptosis Detection (Annexin V/Propidium Iodide Staining with Flow Cytometry)

This method distinguishes between viable, apoptotic, and necrotic cells based on changes in the plasma membrane.[18][19][20][21]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells, and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescein-conjugated Annexin V and a low concentration of PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-